molecular formula C13H13NO4S B1453952 4-(4-Methoxyphenoxy)benzene-1-sulfonamide CAS No. 1094663-05-4

4-(4-Methoxyphenoxy)benzene-1-sulfonamide

Cat. No.: B1453952
CAS No.: 1094663-05-4
M. Wt: 279.31 g/mol
InChI Key: IFCYQEUNOAFRTM-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenoxy)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1094663-05-4 . It has a molecular weight of 279.32 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(4-methoxyphenoxy)benzenesulfonamide . The InChI code is 1S/C13H13NO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H2,14,15,16) .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 279.32 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the searched data.

Scientific Research Applications

Crystal Structure Analysis

  • Bosentan Monohydrate Study : Research on a compound structurally related to 4-(4-Methoxyphenoxy)benzene-1-sulfonamide, namely Bosentan monohydrate, reveals details about its crystal structure, including the angles between the mean planes of pyrimidine and benzene rings, forming a U-shaped channel. This study highlights the importance of structural analysis in understanding the properties of such compounds (Kaur et al., 2012).

Dynamics in Solution

  • Dynamics of Imine and Acetophenone Derivatives : A study utilizing one-dimensional diffusion-ordered NMR spectroscopy (1D-DOSY) includes the analysis of a compound similar to this compound. This research provides insights into the dynamics and interactions of molecules in solution, crucial for understanding the behavior of such compounds (Sakamoto, Kondo, & Aoyama, 2008).

Medicinal Chemistry

  • Cytotoxicity and Carbonic Anhydrase Inhibitory Activities : In a study focused on polymethoxylated-pyrazoline benzene sulfonamides, compounds related to this compound demonstrated significant cytotoxic activities on tumor and non-tumor cell lines. They also exhibited inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential applications in medicinal chemistry (Kucukoglu et al., 2016).

Catalytic Applications

  • Tetrahydropyranylation/Depyranylation of Alcohols and Phenols : Research on N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide), a compound similar to this compound, demonstrates its use in the catalysis of tetrahydropyranylation and depyranylation of alcohols and phenols. This highlights potential applications in synthetic chemistry (Khazaei, Rostami, & Mahboubifar, 2007).

Polymorphism Study

  • Impact of Fluorine Groups on Polymorphism : A study on fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides, closely related to this compound, explores the effect of fluorine on the polymorphism of aromatic sulfonamides. This research is crucial for understanding the crystalline properties of such compounds (Terada et al., 2012).

Molecular Modeling and Drug Analysis

  • New Organosulfur Metallic Compounds : Research involving sulfonamide-based Schiff base ligands, similar to this compound, includes molecular modeling and spectral analysis. This study provides insights into the potential of these compounds as drugs, emphasizing the importance of molecular modeling in drug discovery (Hassan et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

4-(4-methoxyphenoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCYQEUNOAFRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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